tert-Nonyl mercaptan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25360-10-5; 67952-62-9 |

|---|---|

Molecular Formula |

C9H20S |

Molecular Weight |

160.32 |

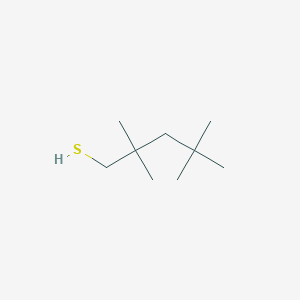

IUPAC Name |

2,2,4,4-tetramethylpentane-1-thiol |

InChI |

InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3 |

InChI Key |

GIHYOCFYKBPKKF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)CS |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-Nonyl Mercaptan: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Nonyl Mercaptan (TNM), a key industrial chemical, is a complex mixture of tertiary nonanethiol isomers. Predominantly utilized as a chain transfer agent in polymerization and as an intermediate in the synthesis of various compounds, a thorough understanding of its isomeric composition and chemical properties is crucial for its effective application and for the development of novel derivatives. This guide provides a detailed examination of the chemical structure of this compound, elucidates the structures of its primary isomers derived from the oligomerization of isobutylene (B52900), and presents its physicochemical properties. Furthermore, it details experimental protocols for its synthesis and analysis by gas chromatography-mass spectrometry (GC-MS).

Chemical Structure and Isomerism

This compound, with the general chemical formula C₉H₂₀S, is not a single compound but rather a mixture of structural isomers. The common CAS number for this mixture is 25360-10-5. The isomeric complexity arises from its synthesis, which involves the reaction of hydrogen sulfide (B99878) with triisobutylene (B147571), a product of isobutylene oligomerization.[1][2] Triisobutylene itself is a mixture of highly branched C₁₂ alkenes. The subsequent addition of a thiol (-SH) group to the tertiary carbon atoms of these C₉ skeletons results in a variety of tert-nonanethiol (B1584881) isomers.

One of the most well-defined isomers is 1,1-dimethylheptanethiol , also known as 2-methyloctane-2-thiol.[3][4] Its structure is characterized by a linear heptyl chain with two methyl groups and a thiol group attached to the same tertiary carbon.

However, the industrial synthesis from triisobutylene suggests that the primary isomers of this compound are derived from the carbon skeletons of the main triisobutylene isomers. The two principal isomers of triisobutylene are 2,2,4,4-tetramethylpentane (B94933) and 2,3,4,4-tetramethylpentene. The corresponding this compound isomers are therefore predicted to be:

-

2,2,4,4-Tetramethyl-1-pentanethiol

-

2,3,4,4-Tetramethyl-2-pentanethiol

The following diagram illustrates the primary isomers of this compound.

Caption: Primary isomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound are typically reported for the isomeric mixture. These properties can vary slightly depending on the specific composition of the mixture.

| Property | Value (for isomeric mixture) | References |

| Molecular Formula | C₉H₂₀S | |

| Molecular Weight | 160.32 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Boiling Point | 188 °C (lit.) | [5] |

| Density | 0.856 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 40 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.457 (lit.) | |

| Vapor Pressure | 1.44 hPa at 25 °C | [6] |

| Water Solubility | 16.6 mg/L at 20 °C | [6] |

Experimental Protocols

Synthesis of this compound from Triisobutylene

The industrial synthesis of this compound involves the acid-catalyzed addition of hydrogen sulfide to triisobutylene. The following protocol is based on established methods.[1][2]

Materials:

-

Triisobutylene (mixture of isomers)

-

Hydrogen Sulfide (H₂S)

-

Dry cation exchange resin (e.g., Amberlyst 15)

-

Nitrogen (N₂) for inerting

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Suitable reaction vessel (pressure reactor) with stirring and temperature control

-

Gas inlet and outlet with appropriate scrubbing for H₂S

Procedure:

-

Reactor Preparation: The pressure reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

-

Catalyst Loading: The dry cation exchange resin (e.g., 5-10% by weight of triisobutylene) is added to the reactor.

-

Reactant Charging: Triisobutylene is charged into the reactor.

-

Reaction Conditions: The reactor is sealed and cooled to the desired reaction temperature (typically between 0 °C and 35 °C to maximize selectivity).[1]

-

Hydrogen Sulfide Addition: Hydrogen sulfide is introduced into the reactor under pressure (typically 1-10 bar). The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS to determine the conversion of triisobutylene.

-

Reaction Quenching and Work-up: Once the reaction is complete, the excess hydrogen sulfide is carefully vented through a scrubber. The reaction mixture is filtered to remove the catalyst.

-

Purification: The crude product is washed with a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate.

-

Distillation: The final product is purified by vacuum distillation to isolate the this compound isomers from unreacted starting material and any byproducts.

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

GC-MS Analysis of this compound Isomers

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying the isomers in a this compound mixture.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the branched alkanethiol isomers.

Sample Preparation:

-

Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

If necessary, derivatization can be performed to improve chromatographic performance, although it is often not required for these thiols.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Data Analysis:

-

The individual isomers will be separated based on their boiling points and interaction with the stationary phase, resulting in distinct peaks in the chromatogram.

-

The mass spectrum of each peak can be used to identify the specific isomer by its fragmentation pattern. Key fragments for thiols include the molecular ion (M⁺), [M-SH]⁺, and various alkyl fragments.

-

Quantification can be achieved by integrating the peak areas and using an internal or external standard calibration.

The logical relationship for identifying an unknown component in the this compound mixture using GC-MS is depicted below.

Caption: GC-MS identification workflow for TNM isomers.

Conclusion

This compound is a valuable industrial chemical whose utility is defined by the properties of its constituent isomers. A comprehensive understanding of the isomeric structures, which are primarily derived from the oligomerization of isobutylene, is essential for optimizing its use in various applications. The provided synthesis and analytical protocols offer a framework for the production and characterization of this complex mixture, enabling researchers and professionals to further explore its potential in polymerization, chemical synthesis, and materials science.

References

- 1. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. tert-Nonanethiol | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2,4,4-TRIMETHYL-2-PENTANETHIOL | 141-59-3 [chemicalbook.com]

- 6. CAS # 57602-97-8, 2,2,4,4-Tetramethyl-3-pentanethiol - chemBlink [chemblink.com]

In-Depth Technical Guide to tert-Nonyl Mercaptan: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Nonyl mercaptan (TNM), also known as tert-nonanethiol, is a versatile organosulfur compound with a highly branched C9 alkyl chain. Its unique chemical structure, characterized by a thiol (-SH) functional group attached to a tertiary carbon, imparts specific reactivity that makes it a valuable intermediate and additive in various industrial applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its key chemical processes. This information is intended to be a valuable resource for researchers and professionals working in polymer chemistry, lubrication technology, and chemical synthesis.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application. A summary of these properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C9H20S | - | - |

| Molecular Weight | 160.32 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Ambient |

| Odor | Strong, pungent | - | - |

| Boiling Point | 188 | °C | at 101.3 kPa |

| Melting Point | < -70 | °C | - |

| Density | 0.856 | g/cm³ | at 25 °C |

| Viscosity | 2.84 | cP | at 20 °C |

| Flash Point | 40 | °C | Closed Cup |

| Vapor Pressure | 0.578 | mmHg | at 25 °C |

| Water Solubility | 16.6 | mg/L | at 20 °C |

| Partition Coefficient (log Kow) | 4.21 | - | at 20 °C |

| Refractive Index | 1.457 | - | at 20 °C |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of thiols, which is largely governed by the sulfhydryl group. It is a flammable liquid and can form explosive mixtures with air. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides and sulfur oxides.

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound, referencing internationally recognized standards.

Boiling Point Determination (OECD 103)

The boiling point is determined using the ebulliometer method as described in OECD Guideline 103.

-

Apparatus: An ebulliometer equipped with a heating mantle, a condenser, and a calibrated temperature measuring device.

-

Procedure:

-

The ebulliometer is filled with the test substance.

-

The substance is heated to its boiling point.

-

The temperature of the boiling liquid and its vapor are measured under equilibrium conditions.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

Density Determination (OECD 109)

The density of liquid this compound is determined using a pycnometer as outlined in OECD Guideline 109.

-

Apparatus: A calibrated pycnometer of a known volume, a balance with a precision of ±0.1 mg, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the test substance, taking care to avoid air bubbles.

-

The filled pycnometer is brought to the test temperature (25 °C) in the constant temperature bath.

-

The pycnometer is reweighed.

-

The density is calculated from the mass of the substance and the known volume of the pycnometer.

-

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester according to ASTM D93, Procedure A.

-

Apparatus: A Pensky-Martens closed-cup apparatus consisting of a test cup, a lid with a shutter mechanism, a stirrer, a heat source, and an ignition source.

-

Procedure:

-

The test cup is filled with the sample to the specified level.

-

The lid is placed on the cup, and the sample is heated at a controlled rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied through the shutter opening.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Vapor Pressure Determination (ASTM D5191)

The vapor pressure is determined using the mini method as described in ASTM D5191.

-

Apparatus: An automated vapor pressure instrument.

-

Procedure:

-

A small, chilled sample of the liquid is introduced into a temperature-controlled chamber.

-

The chamber is sealed, and the volume is expanded, creating a vacuum.

-

The sample is allowed to equilibrate at the test temperature (25 °C).

-

The resulting pressure in the chamber is measured as the vapor pressure.

-

Water Solubility Determination (OECD 105)

The water solubility is determined using the flask method as specified in OECD Guideline 105, suitable for substances with solubilities above 10⁻² g/L.

-

Apparatus: A constant temperature bath, flasks with stoppers, and an analytical method for quantifying the concentration of the test substance in water.

-

Procedure:

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (20 °C) for a sufficient period to reach equilibrium.

-

The mixture is centrifuged or filtered to separate the undissolved substance.

-

The concentration of the test substance in the aqueous phase is determined by a suitable analytical method.

-

Partition Coefficient (n-octanol/water) Determination (OECD 107)

The n-octanol/water partition coefficient (Kow) is determined using the shake flask method as described in OECD Guideline 107.

-

Apparatus: Centrifuge, mechanical shaker, and analytical equipment to determine the concentration of the substance in both phases.

-

Procedure:

-

n-octanol and water are mutually saturated.

-

A known amount of the test substance is dissolved in either n-octanol or water.

-

The two phases are mixed in a vessel and shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the test substance in both the n-octanol and water phases is measured.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

Viscosity Determination (OECD 114)

The dynamic viscosity is determined using a rotational viscometer as per OECD Guideline 114.

-

Apparatus: A rotational viscometer with a suitable measuring system (e.g., cone-plate or concentric cylinders) and a temperature-controlled sample holder.

-

Procedure:

-

The sample is placed in the viscometer's measuring cell and allowed to reach thermal equilibrium (20 °C).

-

The measuring spindle is rotated at a known speed, and the resulting torque is measured.

-

The dynamic viscosity is calculated from the torque, rotational speed, and the geometry of the measuring system.

-

Key Chemical Processes and Mechanisms

Synthesis of this compound

This compound is commercially produced by the reaction of a branched nonene (tripropylene) with hydrogen sulfide (B99878) in the presence of an acidic catalyst.

Caption: Synthesis of this compound.

Mechanism as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, this compound acts as a chain transfer agent to control the molecular weight of the resulting polymer. The labile S-H bond allows for the transfer of a hydrogen atom to the growing polymer radical, terminating that chain and initiating a new one.

Caption: Chain transfer mechanism of this compound.

Role as an Anti-Wear Additive in Lubricants

When used as a lubricant additive, this compound and its derivatives form a protective film on metal surfaces under boundary lubrication conditions (high load and/or low speed). This sacrificial layer prevents direct metal-to-metal contact, reducing friction and wear.

Caption: Anti-wear mechanism of this compound.

An In-Depth Technical Guide to the Synthesis of tert-Nonyl Mercaptan from Isobutylene Homopolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Nonyl Mercaptan (TNM), a crucial intermediate in various industrial applications, including its role as a chain transfer agent in polymerization and as an additive in lubricant formulations. The synthesis is primarily achieved through the acid-catalyzed addition of hydrogen sulfide (B99878) to isobutylene (B52900) trimers (triisobutylene or nonene). This document details the reaction mechanism, experimental protocols, and characterization of the final product.

Introduction

This compound (TNM) is a mixture of isomeric thiols with the chemical formula C₉H₁₉SH. It is commercially produced by the reaction of hydrogen sulfide with triisobutylene (B147571), a readily available feedstock from the polymerization of isobutylene. The synthesis is typically carried out using a solid acid catalyst, such as a dry cation exchange resin, which offers advantages in terms of catalyst separation and product purity. This guide will focus on the synthesis utilizing a cation exchange resin catalyst, a method that provides high yields and selectivity.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from triisobutylene and hydrogen sulfide proceeds via an electrophilic addition reaction. The reaction is catalyzed by a strong acid, typically the sulfonic acid groups of a cation exchange resin. The mechanism follows Markovnikov's rule, where the proton from the hydrogen sulfide (activated by the acid catalyst) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable tertiary carbocation. The subsequent nucleophilic attack by the hydrosulfide (B80085) anion (HS⁻) on the carbocation yields the tertiary mercaptan.

Triisobutylene is a mixture of several isomers, with the most common ones being 2,2,4,6,6-pentamethyl-3-heptene (B89596) and 2,4,4,6,6-pentamethyl-2-heptene. The reaction of these isomers with hydrogen sulfide will produce a corresponding mixture of this compound isomers.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following experimental protocol is a synthesized procedure based on established methods for the synthesis of tertiary mercaptans using a cation exchange resin catalyst.

Materials and Equipment

-

Reactants:

-

Triisobutylene (mixture of isomers)

-

Hydrogen Sulfide (gas)

-

-

Catalyst:

-

Dry strong acid cation exchange resin (e.g., Amberlyst® 15)

-

-

Equipment:

-

High-pressure stainless-steel reactor equipped with a stirrer, gas inlet, liquid inlet, sampling valve, pressure gauge, and temperature controller.

-

Gas flow meter for hydrogen sulfide.

-

Drying oven for catalyst preparation.

-

Apparatus for distillation for product purification.

-

Standard laboratory glassware.

-

Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, and Fourier-Transform Infrared (FTIR) spectrometer.

-

Catalyst Preparation

The cation exchange resin must be thoroughly dried before use to ensure high catalytic activity and minimize side reactions.

-

Place the cation exchange resin (e.g., Amberlyst® 15) in a suitable container.

-

Wash the resin with deionized water to remove any impurities.

-

Dry the resin in an oven at 80-100°C under vacuum for at least 6-8 hours, or until a constant weight is achieved. The water content should ideally be less than 0.2%.

-

Store the dried resin in a desiccator until use.

Synthesis Procedure

The reaction is typically carried out in a continuous or batch-wise manner in a high-pressure reactor.

-

Charge the high-pressure reactor with the dried cation exchange resin.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Introduce the liquid triisobutylene into the reactor.

-

Pressurize the reactor with hydrogen sulfide gas to the desired pressure (e.g., 5-16 bar).

-

Set the reaction temperature to the desired value (e.g., between 0°C and 35°C).[1]

-

Start the stirrer to ensure good mixing of the reactants and catalyst.

-

Maintain a continuous flow of hydrogen sulfide if operating in a continuous mode.

-

Monitor the reaction progress by taking samples periodically and analyzing them by GC.

-

Once the desired conversion of triisobutylene is achieved, stop the reaction by cooling the reactor and venting the excess hydrogen sulfide through a proper scrubbing system (e.g., a sodium hydroxide (B78521) solution).

-

Discharge the liquid product from the reactor.

Work-up and Purification

-

Filter the crude product to remove the catalyst beads.

-

The unreacted triisobutylene and dissolved hydrogen sulfide can be removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: A flowchart of the experimental workflow.

Data Presentation

The following tables summarize the physical properties of this compound and the effect of reaction temperature on product distribution as reported in the literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 25360-10-5[2][3] |

| Molecular Formula | C₉H₂₀S[2][3] |

| Molecular Weight | 160.32 g/mol [2][3] |

| Appearance | Clear, colorless liquid |

| Odor | Strong, pungent |

| Boiling Point | 188-191 °C[4] |

| Density | 0.856 g/mL at 25°C[3][4] |

| Refractive Index (n²⁰/D) | 1.457[3] |

| Flash Point | 40 °C (closed cup)[3][4] |

Table 2: Effect of Reaction Temperature on Product Composition in the Synthesis of this compound from Triisobutylene and H₂S *

| Temperature (°C) | Triisobutylene Conversion (%) | This compound (TNM) in Effluent (wt%) | By-products (wt%) |

| 45 | 55.3 | 41.5 | 13.8 |

| 30 | 54.8 | 44.2 | 10.6 |

| 20 | 53.5 | 45.5 | 8.0 |

| 10 | 52.0 | 46.2 | 5.8 |

*Data synthesized from US Patent 4,891,445.[1] By-products mainly consist of lighter mercaptans and olefins resulting from the cracking of triisobutylene.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the different isomers present. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 160.32).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. The thiol proton (-SH) typically appears as a broad singlet.

-

¹³C NMR: The spectrum will confirm the carbon skeleton of the nonyl group and the presence of the carbon atom attached to the sulfur.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹.

Safety Considerations

-

Hydrogen Sulfide (H₂S): is a highly toxic, flammable, and corrosive gas. All operations involving H₂S must be conducted in a well-ventilated fume hood with appropriate gas detection and scrubbing systems.

-

This compound: is a flammable liquid with a strong, unpleasant odor. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

High-Pressure Reactions: should only be performed by trained personnel using certified high-pressure equipment.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment.

References

- 1. US2485265A - Process for the separation of triisobutylene isomers - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. JP2011224453A - Method of producing dry cation exchange resin, and dry cation exchange resin produced by the method - Google Patents [patents.google.com]

Spectroscopic Profile of tert-Nonyl Mercaptan: A Technical Guide

Introduction

Tertiary-nonyl mercaptan (TNM), a complex mixture of C9 tertiary thiol isomers, is a crucial industrial chemical primarily utilized as a chain transfer agent in polymerization and as an additive in lubricants. Its chemical structure, characterized by a bulky tertiary alkyl group attached to a sulfhydryl functional group, dictates its reactivity and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tert-nonyl mercaptan, with a focus on the major isomer, 2-methyl-2-octanethiol.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that commercial this compound is a mixture of isomers, and the data presented here is predominantly based on the expected spectrum of the major isomer, 2-methyl-2-octanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methyl-2-octanethiol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 - 1.6 | Singlet | 1H | -SH |

| ~1.3 - 1.4 | Singlet | 6H | -C(CH ₃)₂- |

| ~1.2 - 1.5 | Multiplet | 8H | -(CH ₂)₄- |

| ~0.9 | Triplet | 3H | -CH₂-CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methyl-2-octanethiol

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~50 - 55 | Quaternary | C -(SH)(CH₃)₂ |

| ~40 - 45 | Methylene | -C H₂- adjacent to quaternary C |

| ~30 - 35 | Methyl | -C(C H₃)₂ |

| ~31.9 | Methylene | -C H₂- |

| ~29.2 | Methylene | -C H₂- |

| ~22.7 | Methylene | -C H₂- |

| ~14.1 | Methyl | -C H₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is based on the gas-phase FTIR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 2570 | Weak | S-H stretching (thiol) |

| 1465 | Medium | C-H bending (CH₂ and CH₃) |

| 1375 | Medium | C-H bending (gem-dimethyl) |

| ~720 | Weak | C-S stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the facile cleavage of the tertiary carbon-sulfur bond.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 127 | [M - SH]⁺ |

| 101 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized procedures for the analysis of a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The use of a deuterated solvent is necessary for the spectrometer's field frequency lock.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition :

-

The NMR spectra should be acquired on a high-resolution spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample like this compound, the spectrum can be obtained directly as a neat liquid.

-

A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

-

Data Acquisition :

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds like this compound. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection :

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

A Technical Guide to the Solubility of tert-Nonyl Mercaptan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-nonyl mercaptan in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to assist researchers, scientists, and professionals in drug development in the handling, application, and analysis of this compound.

Introduction to this compound

This compound (TNM), a mixture of isomers with the chemical formula C9H20S, is a clear, colorless liquid with a characteristic strong, pungent odor. It belongs to the thiol family of organic compounds. TNM is a versatile chemical intermediate utilized in various industrial applications, including polymer production as a chain transfer agent, as an additive in lubricants to enhance anti-wear and anti-corrosion properties, and in the synthesis of surfactants.[1] Its physical and chemical properties, such as its solubility, are critical for its effective use in these applications.

Solubility Profile of this compound

Based on available data, this compound is generally soluble in nonpolar and polar aprotic organic solvents, while its solubility in water is negligible.[2][3] One source indicates a water solubility of 16.6 mg/L at 20°C.[4][5][6] The principle of "like dissolves like" is a good predictor of its solubility behavior; as a relatively nonpolar molecule with a significant hydrocarbon portion, it is expected to be miscible with solvents of similar polarity.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent Example | Qualitative Solubility | Reference |

| Polar Protic Solvents | Ethanol | Soluble | [1] |

| Water | Negligible | [2][3] | |

| Polar Aprotic Solvents | Diethyl Ether | Soluble | [1] |

| Nonpolar Solvents | Benzene | Soluble | [1] |

| Hexane (B92381) | Expected to be Soluble | N/A | |

| Toluene (B28343) | Expected to be Soluble | N/A |

Note: Solubility in hexane and toluene is inferred from the "like dissolves like" principle and the known solubility of similar long-chain thiols in hydrocarbon solvents. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Principle

A saturated solution of the solute (this compound) is prepared by agitating an excess amount of the solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, hexane, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Shake-flask apparatus or magnetic stirrer with stir bars

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Sulfur Chemiluminescence Detector (SCD), High-Performance Liquid Chromatograph (HPLC))

Procedure

-

Preparation of the System: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial or flask. The presence of a separate, undissolved phase of the mercaptan should be visible.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. The excess, undissolved this compound will form a distinct layer or droplets.

-

Sampling: Carefully withdraw a sample from the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute phase. Attach a syringe filter to the syringe and filter the sample into a clean vial to remove any suspended micro-droplets.

-

Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID). A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

Data Analysis: Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor. The solubility is typically expressed as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage (% w/w).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

The "Like Dissolves Like" Principle

The solubility of this compound is governed by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent.

Caption: The "like dissolves like" principle for solubility.

Conclusion

References

A Comprehensive Technical Guide to the Health and Safety of tert-Nonyl Mercaptan in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling and use of tert-Nonyl mercaptan (TNM) in a laboratory environment. This document outlines the chemical and physical properties, toxicological data, handling and storage procedures, and emergency protocols associated with this compound. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound safely.

Chemical and Physical Properties

This compound, also known as tert-Nonanethiol, is a clear, colorless to light yellow liquid with a strong, pungent odor characteristic of thiols.[1] It is primarily used as a chemical intermediate in the production of polymers, lubricants, and surfactants.[1] A comprehensive summary of its chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound, mixture of isomers | [2] |

| Synonyms | tert-Nonanethiol, 2-Methyloctane-2-thiol, 1,1-dimethylheptanethiol | [3] |

| CAS Number | 25360-10-5 | [3] |

| Molecular Formula | C9H20S | [3] |

| Molecular Weight | 160.32 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Odor | Strong, pungent | [1] |

| Boiling Point | 188 °C | [3] |

| Melting Point | -44.55 °C (estimate) | [3] |

| Flash Point | 40 °C (104 °F) - closed cup | [3] |

| Density | 0.856 g/mL at 25 °C | [3] |

| Vapor Pressure | 1.44 hPa at 25 °C | [3] |

| Water Solubility | 16.6 mg/L at 20 °C | [3] |

| logP (Octanol/Water Partition Coefficient) | 4.21 at 20 °C | [3] |

Toxicological Information and Hazard Classification

The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates that it can cause skin and eye irritation, and may cause an allergic skin reaction.[4] Inhalation may lead to respiratory irritation.[4] It is classified as a flammable liquid and vapor.[4]

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat (male) | Oral | 5,550 mg/kg bw | [5] |

| LD50 | Rat (male) | Dermal | > 2,000 mg/kg bw | [5] |

| LC50 | Rat (male/female) | Inhalation | >= 7.04 mg/L air (analytical) | [5] |

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Reference(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapour | [4] |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | [4] |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | [4] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | [5] |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [5] |

NFPA 704 Diamond:

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[6]

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[6]

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[6]

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established. However, for structurally similar mercaptans, OELs have been set. For tertiary-butyl mercaptan, the ACGIH has a Threshold Limit Value (TLV) of 0.5 ppm as an 8-hour time-weighted average (TWA), and NIOSH has a Recommended Exposure Limit (REL) of 0.5 ppm as a 10-hour TWA.[7] For n-butyl mercaptan, OSHA has a Permissible Exposure Limit (PEL) of 10 ppm as an 8-hour TWA, while NIOSH recommends a 15-minute ceiling limit of 0.5 ppm.[8][9] Given the irritating nature and strong odor of mercaptans, it is prudent to maintain exposure to this compound to the lowest achievable levels.

Experimental Protocols

Representative Protocol for Acute Oral Toxicity (based on OECD Test Guideline 401)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test Animals: Healthy, young adult rats of a single sex (e.g., Sprague-Dawley), fasted overnight prior to dosing.[10]

-

Dose Administration: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[10] An aqueous solution is preferred, but if not feasible, a solution in an oil such as corn oil can be used.[10] The volume administered should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[10]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[10][11]

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Representative Protocol for Acute Dermal Toxicity (based on OECD Test Guideline 402)

-

Objective: To determine the acute dermal toxicity (LD50) of this compound.

-

Test Animals: Healthy, young adult rats with fur removed from the dorsal area approximately 24 hours before the test.[11]

-

Dose Administration: The test substance is applied uniformly over an area of approximately 10% of the total body surface and covered with a porous gauze dressing for 24 hours.[12][13]

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.[11][12] Body weights are recorded weekly.[12]

-

Necropsy: All animals undergo a gross necropsy at the end of the study.[11][12]

-

Data Analysis: The LD50 is determined based on the observed mortality at different dose levels.

Representative Protocol for Acute Inhalation Toxicity (based on OECD Test Guideline 403)

-

Objective: To determine the acute inhalation toxicity (LC50) of this compound.

-

Test System: A dynamic inhalation exposure system is used to generate a stable concentration of the test substance in the air.

-

Test Animals: Healthy, young adult rats are exposed to the test atmosphere for a fixed period, typically 4 hours.[14][15]

-

Concentrations: At least three concentrations are tested, with a sufficient number of animals in each group to allow for statistical analysis.[15]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[14][15] Body weight is measured at least weekly.[14]

-

Necropsy: A gross necropsy is performed on all animals.[14][15]

-

Data Analysis: The LC50 is calculated from the concentration-response data.

Representative Protocol for In Vitro Cytotoxicity (Neutral Red Uptake Assay)

-

Objective: To determine the in vitro cytotoxicity of this compound in a mammalian cell line.

-

Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts) is cultured in 96-well plates until a semi-confluent monolayer is formed.[16]

-

Exposure: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).[16]

-

Neutral Red Uptake: After exposure, the cells are incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.[17][18]

-

Dye Extraction and Measurement: The incorporated dye is extracted from the cells, and the absorbance is measured spectrophotometrically.[18][19]

-

Data Analysis: The concentration of the test substance that inhibits neutral red uptake by 50% (IC50) is determined.[16][18]

Mechanisms of Toxicity and Signaling Pathways

The specific molecular mechanisms of this compound toxicity have not been elucidated. However, the toxicity of mercaptans (thiols) is generally attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways. Thiols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). Elevated ROS can damage cellular macromolecules, including lipids, proteins, and DNA, and can trigger apoptotic cell death.

References

- 1. nbinno.com [nbinno.com]

- 2. arkema.com [arkema.com]

- 3. This compound | 25360-10-5 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]

- 8. nj.gov [nj.gov]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. scribd.com [scribd.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. eurolab.net [eurolab.net]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 19. qualitybiological.com [qualitybiological.com]

An In-depth Technical Guide to the Thermal Decomposition Products of tert-Nonyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary-Nonyl Mercaptan (TNM), a complex mixture of C9 tertiary mercaptans, is a crucial intermediate in various industrial applications. Understanding its thermal stability and decomposition pathways is paramount for ensuring safety, optimizing process conditions, and predicting potential byproducts. When subjected to elevated temperatures, particularly in the absence of oxygen (pyrolysis), TNM undergoes a series of complex chemical transformations.

The primary decomposition routes for mercaptans involve either molecular elimination reactions or free-radical pathways. For tertiary mercaptans like TNM, the formation of a stable tertiary carbocation intermediate can favor specific elimination pathways. Under combustion conditions, the decomposition products are simpler, consisting primarily of carbon oxides (CO, CO₂) and sulfur oxides (SO₂, SO₃)[1][2][3][4][5]. However, under controlled thermal decomposition (pyrolysis), a more complex array of organic and sulfur-containing molecules is expected.

Predicted Thermal Decomposition Products

Based on the known thermal behavior of analogous tertiary mercaptans, the pyrolysis of tert-Nonyl mercaptan is anticipated to yield a mixture of hydrocarbons and sulfur-containing compounds. The principal decomposition pathway is likely the elimination of hydrogen sulfide (B99878), leading to the formation of various nonene isomers. At higher temperatures, radical-initiated C-C and C-S bond cleavage will likely result in a broader range of smaller fragments.

Primary Decomposition Products:

-

Nonenes (C₉H₁₈): A mixture of isomers resulting from the elimination of the thiol group and a hydrogen atom from an adjacent carbon.

-

Hydrogen Sulfide (H₂S): A major inorganic byproduct of the elimination reaction.

Secondary and Minor Decomposition Products:

-

Di-tert-nonyl sulfide: May form through intermolecular reactions.

-

Saturated and smaller unsaturated hydrocarbons: Resulting from radical-mediated fragmentation of the nonyl chain (e.g., isobutylene, propane, propene).

-

Elemental Sulfur (S): Can be formed from the decomposition of H₂S at higher temperatures.

-

Other Sulfur Compounds: Trace amounts of smaller mercaptans and sulfides may be produced.

Illustrative Quantitative Data

The following table provides a hypothetical distribution of the major thermal decomposition products of this compound at different pyrolysis temperatures. This data is intended to be illustrative of expected trends, with alkene formation dominating at lower temperatures and fragmentation increasing at higher temperatures.

| Pyrolysis Temperature | Nonene Isomers (mol%) | Hydrogen Sulfide (mol%) | Di-tert-nonyl sulfide (mol%) | Light Hydrocarbons (C1-C4) (mol%) | Other Sulfur Compounds (mol%) |

| 400°C | 75 | 20 | 3 | 1 | 1 |

| 600°C | 60 | 25 | 2 | 10 | 3 |

| 800°C | 40 | 30 | 1 | 25 | 4 |

Experimental Protocols

The analysis of thermal decomposition products of a compound like this compound is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal fragmentation of the sample followed by the separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation:

-

A small, representative sample of this compound (typically in the microgram range) is accurately weighed and placed into a pyrolysis sample cup.

-

-

Pyrolysis:

-

The sample cup is introduced into the pyrolysis unit, which is then rapidly heated to the desired decomposition temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere (e.g., helium).

-

The heating can be performed as a single-shot analysis at a specific temperature or as an evolved gas analysis (EGA) where the temperature is ramped to observe the evolution of different products over a temperature range.

-

-

Gas Chromatography (GC):

-

The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port by the carrier gas.

-

The components are separated on a capillary column (e.g., a non-polar or mid-polar column suitable for hydrocarbon and sulfur compound analysis).

-

A typical GC oven temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all products.

-

-

Mass Spectrometry (MS):

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact ionization), and the resulting mass-to-charge ratios of the fragments are detected.

-

The obtained mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST) and by interpretation of fragmentation patterns.

-

-

Data Analysis:

-

The peak areas in the GC chromatogram are integrated to determine the relative abundance of each decomposition product.

-

Quantitative analysis can be performed by calibrating the instrument with known standards of the expected products.

-

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound can be visualized through several potential pathways. The following diagrams, generated using the DOT language, illustrate the most probable mechanisms.

Proposed Decomposition Pathways

Caption: Overview of potential thermal decomposition pathways for this compound.

Experimental Workflow for Product Analysis

Caption: Standard experimental workflow for the analysis of thermal decomposition products.

Conclusion

While specific quantitative data for the thermal decomposition of this compound is not extensively documented, a comprehensive understanding of its likely degradation products and mechanisms can be inferred from the established chemistry of tertiary thiols. The primary decomposition route is expected to be the elimination of hydrogen sulfide to form nonene isomers, with radical fragmentation pathways becoming more significant at higher temperatures. The analytical method of choice for investigating these processes is Pyrolysis-Gas Chromatography-Mass Spectrometry, which provides detailed qualitative and quantitative information about the decomposition products. Further experimental studies are warranted to precisely quantify the product distribution and refine the mechanistic understanding of this compound's thermal decomposition.

References

A Technical Guide to the Synthesis of 2,2-dimethyl-1-propanethiol from 2,2-dimethyl-1-propanol and Hydrogen Sulfide

Important Clarification: The direct reaction of 2,2-dimethyl-1-propanol (a five-carbon alcohol) with hydrogen sulfide (B99878) yields 2,2-dimethyl-1-propanethiol (a five-carbon thiol), also known as neopentyl mercaptan.[1][2] The synthesis of tert-Nonyl mercaptan (a nine-carbon thiol) requires a different synthetic route, typically starting from a nine-carbon olefin. This guide focuses on the scientifically accurate conversion of 2,2-dimethyl-1-propanol to its corresponding thiol.

Introduction

The conversion of alcohols to thiols (mercaptans) via reaction with hydrogen sulfide (H₂S) is a fundamental process in industrial organosulfur chemistry.[3][4] This reaction, often conducted in the gas phase over a heterogeneous catalyst, provides a direct route to valuable sulfur-containing compounds used as odorants, polymerization regulators, and intermediates in the synthesis of pharmaceuticals and agrochemicals. This whitepaper provides a detailed technical overview of the synthesis of 2,2-dimethyl-1-propanethiol from 2,2-dimethyl-1-propanol, covering the underlying chemistry, catalytic systems, experimental procedures, and potential side reactions.

The overall transformation is represented by the following equation:

(CH₃)₃CCH₂OH + H₂S ⇌ (CH₃)₃CCH₂SH + H₂O

This reaction is an equilibrium process favored by the removal of water or the use of an excess of one reactant.

Catalysis and Reaction Mechanism

The synthesis of thiols from alcohols and H₂S is typically facilitated by solid acid catalysts at elevated temperatures.[3] The choice of catalyst is critical to maximize the selectivity for the desired thiol and minimize the formation of byproducts such as ethers, sulfides, and dehydration products (alkenes).

Catalyst Systems:

-

Metal Oxides: Alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂) are commonly used due to their acidic surface properties and thermal stability.

-

Mixed Metal Oxides: Catalysts such as cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) supported on alumina, which are also used in hydrotreating, are effective for this transformation.[5]

-

Zeolites: These materials offer shape selectivity and tunable acidity, which can be advantageous in controlling byproduct formation.

Reaction Mechanism: The reaction proceeds via an acid-catalyzed nucleophilic substitution.

-

Protonation of the Alcohol: The hydroxyl group of 2,2-dimethyl-1-propanol is protonated by an acidic site on the catalyst surface, forming a good leaving group (water).

-

Nucleophilic Attack: A molecule of hydrogen sulfide acts as the nucleophile, attacking the electrophilic carbon atom.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final product, 2,2-dimethyl-1-propanethiol, and regenerate the catalytic site.

A significant challenge with neopentyl alcohol is its structure. While it is a primary alcohol, the formation of a primary carbocation is highly unfavorable. Treatment with strong acids can lead to a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, which can then lead to a mixture of alkene byproducts, primarily 2-methyl-2-butene.[6][7][8][9] Therefore, catalyst selection must aim to facilitate the direct substitution pathway while suppressing dehydration and rearrangement pathways.[3]

Quantitative Data and Reaction Parameters

While specific kinetic data for the synthesis of 2,2-dimethyl-1-propanethiol is not extensively published, the general conditions for the conversion of primary alcohols to thiols can be summarized. The optimal parameters require a balance between achieving a high reaction rate and minimizing undesirable side reactions.

| Parameter | Typical Range | Rationale & Impact on a 5-Carbon Alcohol |

| Catalyst | Acidic metal oxides (e.g., γ-Al₂O₃, TiO₂), Supported metals (CoMo/Al₂O₃)[5] | Provides active sites for alcohol protonation. Strong acidity can promote unwanted dehydration and rearrangement, a key concern for neopentyl alcohol.[3][6] |

| Temperature | 200 - 400 °C | Higher temperatures increase reaction rate but can also favor dehydration and catalyst coking. A moderate temperature is needed to balance conversion and selectivity. |

| Pressure | 1 - 20 bar | Higher pressure can increase reactant concentration at the catalyst surface but has a minimal effect on equilibrium for this reaction type. |

| H₂S : Alcohol Molar Ratio | 2:1 to 10:1 | An excess of H₂S shifts the equilibrium towards the thiol product and helps suppress the formation of dialkyl sulfide byproducts. |

| Space Velocity (GHSV/LHSV) | 400 - 2000 h⁻¹ | Lower space velocity (longer residence time) increases conversion but may also increase the formation of secondary products. |

Experimental Protocols

The following section describes a representative experimental protocol for the continuous gas-phase synthesis of 2,2-dimethyl-1-propanethiol.

4.1 Materials and Equipment

-

Reactants: 2,2-dimethyl-1-propanol (≥99%), Hydrogen Sulfide (≥99.5%).

-

Catalyst: γ-Alumina, pelletized (e.g., 1/8" pellets).

-

Equipment: High-pressure fixed-bed reactor (e.g., stainless steel tube), mass flow controllers (for H₂S and carrier gas like N₂), syringe pump (for alcohol), furnace, back-pressure regulator, condenser/cold trap system, gas chromatograph (GC) for analysis.

4.2 Catalyst Activation

-

Load the fixed-bed reactor with a known quantity of the γ-alumina catalyst.

-

Heat the reactor to 350-450 °C under a steady flow of an inert gas (e.g., nitrogen) for 2-4 hours to remove physisorbed water and other impurities from the catalyst surface.

-

Cool the reactor to the desired reaction temperature under the inert gas flow.

4.3 Reaction Procedure

-

Set the furnace to the reaction temperature (e.g., 250 °C).

-

Pressurize the system to the desired pressure (e.g., 5 bar) using the back-pressure regulator and an inert gas.

-

Introduce hydrogen sulfide gas into the reactor at a set flow rate (e.g., corresponding to a 5:1 molar ratio with the alcohol).

-

Once the H₂S flow is stable, begin feeding the liquid 2,2-dimethyl-1-propanol into a heated vaporization zone before the reactor using the syringe pump.

-

The combined gas stream (alcohol vapor + H₂S) passes through the heated catalyst bed where the reaction occurs.

-

The reactor effluent passes through the back-pressure regulator and is then cooled using a condenser and a series of cold traps (e.g., ice-water bath followed by a dry ice/acetone bath) to collect the liquid products (thiol, unreacted alcohol, water) and separate them from non-condensable gases.

-

The off-gas should be passed through a scrubber containing a basic solution (e.g., aqueous NaOH) to neutralize unreacted toxic H₂S.

-

Periodically sample the liquid product from the cold trap and analyze by GC to determine conversion and selectivity.

4.4 Safety Considerations

-

Hydrogen Sulfide is extremely toxic, flammable, and corrosive. All experiments must be conducted in a well-ventilated fume hood. H₂S gas detectors should be in place.

-

The reaction is performed under pressure and at high temperatures, requiring appropriate pressure-rated equipment and safety shielding.

-

A proper off-gas scrubbing system is mandatory to prevent the release of H₂S into the atmosphere.

Visualizations

The following diagrams illustrate the key chemical and process relationships.

Caption: Acid-catalyzed pathway for thiol formation.

Caption: Workflow for continuous gas-phase synthesis.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1-Propanethiol, 2,2-dimethyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. When neopentyl alcohol is treated with , a mixture of two alkenes is - askIITians [askiitians.com]

- 7. In the reaction given below, `X` is Neopentyl alcohol `overset(H_(2)SO_(4))(rarr)X` [allen.in]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Theoretical Insights into the Reactivity of tert-Nonyl Mercaptan's Thiol Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Nonyl Mercaptan (TNM), a sterically hindered organosulfur compound, possesses a reactive thiol (-SH) group that governs its chemical behavior and potential applications, particularly in polymerization and as a precursor in pharmaceutical synthesis. Understanding the intrinsic reactivity of this thiol group is paramount for optimizing its use and developing novel applications. This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of TNM's thiol functionality. We delve into computational methodologies for predicting key physicochemical properties, including the acid dissociation constant (pKa) and the sulfur-hydrogen (S-H) bond dissociation energy (BDE). Through a synthesis of established theoretical models and data from analogous sterically hindered thiols, this paper elucidates the impact of the bulky tert-nonyl group on the thiol's acidity, nucleophilicity, and antioxidant potential. Detailed computational workflows and reaction pathways are presented to offer a comprehensive theoretical framework for researchers in chemistry and drug development.

Introduction to this compound and Thiol Reactivity

This compound (TNM) is a high-molecular-weight thiol characterized by a tertiary alkyl structure attached to the sulfhydryl group. This bulky architecture introduces significant steric hindrance around the reactive sulfur center, profoundly influencing its chemical properties. The thiol group is a versatile functional group, capable of acting as an acid, a potent nucleophile, and a hydrogen atom donor in radical scavenging processes. The reactivity of the thiol is primarily dictated by two key bond cleavage pathways of the S-H bond:

-

Heterolytic Cleavage: The S-H bond breaks, with both electrons remaining on the sulfur atom, forming a thiolate anion (RS⁻) and a proton (H⁺). This process is fundamental to the thiol's acidity (pKa) and its nucleophilic character.

-

Homolytic Cleavage: The S-H bond breaks, with each atom retaining one electron, forming a thiyl radical (RS•) and a hydrogen atom (H•). The energy required for this process, the Bond Dissociation Energy (BDE), is a critical indicator of the compound's ability to act as a radical-scavenging antioxidant.

The bulky tert-nonyl group in TNM is expected to sterically hinder the approach of reactants and destabilize the resulting thiolate anion, thereby modulating its reactivity compared to less hindered primary or secondary thiols.

Theoretical and Computational Methodologies

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for predicting and understanding the reactivity of molecules like TNM.[1] These computational methods allow for the calculation of key thermodynamic and kinetic parameters that are often difficult to measure experimentally.

Protocol for pKa Prediction

The acid dissociation constant (pKa) is a measure of a compound's acidity in solution. For thiols, a lower pKa indicates a stronger acid and a greater propensity to form the highly nucleophilic thiolate anion.[2] Computational pKa prediction for thiols in aqueous solution requires careful consideration of solvation effects. High-accuracy predictions are often achieved using a combined explicit-implicit solvation model.[3]

Computational Protocol:

-

Geometry Optimization: The initial structures of the neutral thiol (RSH) and its conjugate base, the thiolate anion (RS⁻), are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X, ωB97XD) and basis set (e.g., 6-31+G(d,p)).[3][4]

-

Explicit Solvation: Several explicit water molecules (typically 3-4) are strategically placed around the sulfur atom to model the direct hydrogen-bonding interactions, which are crucial for accurately representing the solvation of both the thiol and thiolate.[3][5] The geometry of these solute-water clusters is then re-optimized.

-

Implicit Solvation: The optimized clusters are subjected to single-point energy calculations within a polarizable continuum model (PCM) or the SMD solvation model to account for bulk solvent effects.[4][6]

-

Free Energy Calculation: The Gibbs free energies of the solvated species (RSH and RS⁻) are calculated. The pKa is then derived from the free energy change (ΔG°aq) of the deprotonation reaction in the aqueous phase.

Protocol for S-H Bond Dissociation Energy (BDE) Calculation

The S-H BDE is the enthalpy change associated with the homolytic cleavage of the sulfur-hydrogen bond. A lower BDE indicates a weaker S-H bond and a higher potential for the thiol to act as a hydrogen atom donor to scavenge free radicals.

Computational Protocol:

-

Geometry Optimization: The geometries of the parent thiol (ArX-H), the resulting thiyl radical (ArX•), and a hydrogen atom (H•) are optimized.

-

Enthalpy Calculation: The enthalpies (H) of all three species are calculated at the same level of theory.

-

BDE Calculation: The BDE is calculated as: BDE = H(ArX•) + H(H•) - H(ArX-H)[7]

DFT functionals such as M06-2X and M05-2X have been shown to yield highly accurate BDE values for sulfur-containing aromatic compounds.[7]

Reactivity Analysis of this compound

Acidity and Nucleophilicity (Heterolytic Reactivity)

The pKa of simple alkanethiols is typically around 10-11. However, the bulky tertiary alkyl group in TNM is expected to increase this value. The steric hindrance impedes the organization of solvent molecules around the resulting thiolate anion, leading to poorer solvation and destabilization relative to the neutral thiol. This makes deprotonation less favorable. For comparison, 2-methyl-2-propanethiol (tert-butyl mercaptan) has a pKa of 11.2, which is higher than that of primary thiols like 1-butanethiol (B90362) (pKa 10.66).[2][8]

Once formed, the tert-nonyl thiolate anion is a potent nucleophile due to the high polarizability of the sulfur atom.[9] However, its effectiveness in S_N2 reactions will be highly dependent on the steric accessibility of the electrophilic center. While the thiolate is intrinsically a strong nucleophile, its large steric profile can significantly reduce reaction rates with hindered electrophiles.[9][10]

Antioxidant Potential (Homolytic Reactivity)

The antioxidant activity of thiols is primarily mediated through the Hydrogen Atom Transfer (HAT) mechanism, where the thiol donates its hydrogen atom to a free radical, thus neutralizing it.[1] The efficiency of this process is directly related to the S-H BDE.

The S-H BDE in alkanethiols is influenced by the stability of the resulting thiyl radical. Alkyl substitution on the carbon adjacent to the sulfur atom has a relatively small effect on the S-H BDE compared to electronic effects seen in substituted thiophenols.[11] Therefore, the S-H BDE of TNM is expected to be comparable to other aliphatic thiols, which are generally in the range of 87-90 kcal/mol. This suggests that TNM has the potential to act as a moderate radical-scavenging antioxidant. The primary mechanism involves the reaction of the thiol with a radical (X•) to form a stable species (XH) and a thiyl radical (RS•). The thiyl radical can then be terminated by reacting with another radical or dimerizing to form a disulfide.

Quantitative Data Summary

While specific experimentally verified or computationally derived data for this compound is scarce, the following table summarizes expected values based on theoretical principles and data from analogous compounds.

| Parameter | Predicted Value for this compound | Basis for Prediction | Reference Compound(s) & Value(s) |

| pKa (in water) | ~11.2 - 11.5 | Increased steric hindrance destabilizes the thiolate anion, raising the pKa relative to primary thiols. | tert-Butyl Mercaptan (pKa ≈ 11.2)[8] |

| S-H Bond Dissociation Energy (BDE) | ~87 - 90 kcal/mol | Alkyl substitution has a minor effect on the stability of the thiyl radical and thus the S-H BDE. | Methanethiol (87 kcal/mol)[12] |

| Nucleophilicity | High (intrinsic) / Moderate (effective) | Sulfur is highly polarizable, but steric bulk can hinder reactions with sterically demanding electrophiles. | Thiolates are generally excellent nucleophiles.[9] |

Experimental Protocols for Validation

The theoretical predictions outlined in this guide can be validated through established experimental techniques.

Protocol for Experimental pKa Determination

The pKa of a thiol can be determined using methods such as potentiometric or spectrophotometric titration.[13]

Method: UV-Vis Spectrophotometric Titration

-

Principle: The thiolate anion (RS⁻) has a distinct UV absorbance maximum (around 240 nm) that is absent in the protonated thiol (RSH). The increase in absorbance at this wavelength is monitored as a function of pH.

-

Preparation: A solution of this compound is prepared in a series of buffer solutions spanning a wide pH range (e.g., pH 8 to 13).

-

Measurement: The UV-Vis spectrum of each solution is recorded.

-

Analysis: The absorbance at the thiolate's λ_max is plotted against pH. The resulting sigmoidal curve is fitted, and the pH at the inflection point corresponds to the pKa.[13]

Protocol for Experimental Antioxidant Activity Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the radical scavenging ability of a compound.[14]

Method: DPPH Radical Scavenging Assay

-

Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it is reduced by an antioxidant (a hydrogen donor), the color fades to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[14][15]

-

Procedure: a. A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. b. Various concentrations of this compound are added to the DPPH solution. c. The mixture is incubated in the dark for a set period (e.g., 30 minutes).[14] d. The absorbance is measured at 517 nm.

-

Analysis: The percentage of DPPH radical scavenging is calculated for each concentration. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the reactivity of the thiol group in this compound. The bulky tertiary alkyl group is predicted to increase the thiol's pKa due to steric hindrance affecting the solvation of the thiolate anion, thereby modulating its nucleophilicity. Concurrently, the S-H bond dissociation energy is expected to be similar to that of other alkanethiols, suggesting a capacity for radical scavenging. The computational and experimental protocols detailed in this guide offer a clear path for researchers to further probe and validate these theoretical insights, paving the way for the rational design of new applications for this versatile molecule in materials science and drug development.

References

- 1. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Tert-Nonyl Mercaptan as a Chain Transfer Agent in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-nonyl mercaptan (TNM) is a highly effective chain transfer agent (CTA) utilized in emulsion polymerization to control the molecular weight and molecular weight distribution of polymers.[1][2] As a thiol, TNM can donate a hydrogen atom to a growing polymer radical, effectively terminating that chain and initiating a new one. This process is crucial for tailoring the physical and mechanical properties of the resulting polymer, such as its processability, melt flow, and stability.[2] TNM is particularly noted for its high reactivity, which allows for the production of polymers with a low molecular weight polydispersity at high conversions and in shorter reaction times, making it a preferable alternative to other less reactive CTAs like tert-dodecyl mercaptan in certain applications.[1][3]

These application notes provide a comprehensive overview of the use of this compound in emulsion polymerization, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual diagrams of the key processes.